Benzyl 4-bromoisoindoline-2-carboxylate
Description
Benzyl 4-bromoisoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline core substituted with a bromine atom at the 4-position and a benzyl ester group at the 2-carboxylate position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the benzyl ester acts as a protective group for the carboxylate moiety, offering stability under acidic or basic conditions .
Properties
IUPAC Name |
benzyl 4-bromo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-15-8-4-7-13-9-18(10-14(13)15)16(19)20-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJUPFVEZFEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromoisoindoline-2-carboxylate typically involves the reaction of 4-bromoisoindoline-2-carboxylic acid with benzyl alcohol in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding isoindoline derivative.
Oxidation Reactions: Oxidation can lead to the formation of isoindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogenation using palladium
Biological Activity
Benzyl 4-bromoisoindoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoisoindoline with benzyl chloroformate in the presence of a base. This method allows for the introduction of the benzyl group while maintaining the integrity of the isoindoline structure.
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of isoindoline have shown efficacy against various cancer cell lines, including ovarian cancer. A study reported that a related compound demonstrated a tumor growth suppression rate of 100% in ovarian cancer xenografts in nude mice .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. In vitro tests revealed that certain derivatives displayed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were significantly lower than those of standard reference antibiotics, indicating promising potential for therapeutic applications .
3. Neuroprotective Effects
This compound and its derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Research has highlighted the role of isoindoline derivatives in modulating neurotransmitter systems and potentially reducing neuroinflammation, which is crucial in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell types. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its mechanism of action as an anticancer agent.
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity. Among them, one derivative exhibited an MIC of 0.5 µg/mL against S. aureus, outperforming conventional treatments like cefotaxime and piperacillin. This suggests that modifications to the isoindoline structure can enhance antimicrobial potency.
Table: Summary of Biological Activities
Scientific Research Applications
Benzyl 4-bromoisoindoline-2-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. This article explores its applications, focusing on scientific research, synthetic methodologies, and potential therapeutic uses.
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive compounds, including:
- Isoindolines : These derivatives have been explored for their potential as inhibitors of dipeptidyl peptidase 8/9, which are implicated in several diseases, including diabetes and cancer .
- Isothiazoloquinolones : Compounds derived from this compound exhibit enhanced antimicrobial activities against multidrug-resistant strains .
Pharmacological Studies
Research has demonstrated that derivatives of this compound can exhibit various pharmacological activities:
- PPAR Agonism : Some derivatives have shown promise as agonists for peroxisome proliferator-activated receptors (PPAR), which play a crucial role in metabolic regulation and inflammation . For instance, studies have indicated that certain analogues can ameliorate conditions related to neurodegeneration and vascular leakage .
Chemical Probes
The compound has been utilized to develop chemical probes for studying biological pathways. For example, sulfonyl fluoride probes derived from similar structures have been used to investigate enzyme activity and protein interactions .
Case Study 1: Synthesis of Isoindoline Derivatives
A study focused on the synthesis of substituted isoindolines from this compound revealed a streamlined approach to generate diverse compounds with potential therapeutic applications. The methodology involved palladium-catalyzed reactions, yielding high purity products suitable for biological testing .
Case Study 2: Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial efficacy of isothiazoloquinolones derived from this compound against resistant bacterial strains. The results indicated significant activity, suggesting these compounds could serve as leads for new antibiotics .
Summary of Findings
The applications of this compound are extensive and include:
| Application Area | Description |
|---|---|
| Synthesis of Bioactive Compounds | Used as an intermediate for isoindolines and isothiazoloquinolones |
| Pharmacological Research | Potential PPAR agonists with anti-inflammatory properties |
| Development of Chemical Probes | Utilized in creating probes for enzyme activity studies |
Comparison with Similar Compounds
Benzyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Isoindoline-2-Carboxylate
This boronate ester analog replaces the bromine atom with a pinacol boronate group (B(OR)₂). Key comparisons include:
The boronate analog’s utility in Suzuki reactions makes it indispensable in constructing complex aromatic systems, whereas the brominated derivative is more suited for stepwise functionalization.
Benzyl Benzoate (25% Formulation)
While structurally distinct from isoindoline derivatives, benzyl benzoate (BB) is a related benzyl ester compound with clinical relevance. highlights its efficacy as a topical scabies treatment, achieving an 87% cure rate compared to permethrin’s 27% . Key contrasts include:
BB’s clinical success underscores the importance of ester groups in enhancing drug delivery, though its mechanism differs fundamentally from brominated isoindoline derivatives.
Research Findings and Implications
- Synthetic Utility : The bromine atom in this compound allows for precise functionalization, whereas boronate analogs enable rapid diversification via cross-coupling .
- Therapeutic Potential: While BB is clinically validated for scabies, brominated isoindoline derivatives are understudied in vivo but hold promise as precursors to bioactive molecules (e.g., kinase inhibitors or PDE5 modulators).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
